
4(3H)-Quinazolinone, 3-(2-(2',4'-difluoro(1,1'-biphenyl)-4-yloxy)ethyl)-2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4(3H)-Quinazolinone, 3-(2-(2’,4’-difluoro(1,1’-biphenyl)-4-yloxy)ethyl)-2-methyl- is a complex organic compound that belongs to the quinazolinone family This compound is characterized by its unique structure, which includes a quinazolinone core substituted with a difluorobiphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 3-(2-(2’,4’-difluoro(1,1’-biphenyl)-4-yloxy)ethyl)-2-methyl- typically involves multiple steps. The process begins with the preparation of the quinazolinone core, followed by the introduction of the difluorobiphenyl group. Common reagents used in these reactions include anhydrous solvents, catalysts, and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms are often employed to achieve consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4(3H)-Quinazolinone, 3-(2-(2’,4’-difluoro(1,1’-biphenyl)-4-yloxy)ethyl)-2-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction may produce more saturated compounds.
Wissenschaftliche Forschungsanwendungen
4(3H)-Quinazolinone, 3-(2-(2’,4’-difluoro(1,1’-biphenyl)-4-yloxy)ethyl)-2-methyl- has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Wirkmechanismus
The mechanism of action of 4(3H)-Quinazolinone, 3-(2-(2’,4’-difluoro(1,1’-biphenyl)-4-yloxy)ethyl)-2-methyl- involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Difluorobiphenyl: A simpler compound with similar structural features but lacking the quinazolinone core.
Ethyl 3-(2’,4’-difluoro(1,1’-biphenyl)-4-yl)-2-butenoate: Another compound with a difluorobiphenyl group, used in different applications.
Uniqueness
4(3H)-Quinazolinone, 3-(2-(2’,4’-difluoro(1,1’-biphenyl)-4-yloxy)ethyl)-2-methyl- is unique due to its combination of the quinazolinone core and the difluorobiphenyl group. This unique structure imparts specific properties that make it valuable for various applications, particularly in medicinal chemistry and material science.
Eigenschaften
CAS-Nummer |
138841-17-5 |
|---|---|
Molekularformel |
C23H18F2N2O2 |
Molekulargewicht |
392.4 g/mol |
IUPAC-Name |
3-[2-[4-(2,4-difluorophenyl)phenoxy]ethyl]-2-methylquinazolin-4-one |
InChI |
InChI=1S/C23H18F2N2O2/c1-15-26-22-5-3-2-4-20(22)23(28)27(15)12-13-29-18-9-6-16(7-10-18)19-11-8-17(24)14-21(19)25/h2-11,14H,12-13H2,1H3 |
InChI-Schlüssel |
CMDAIRMLIJUPHR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=CC=CC=C2C(=O)N1CCOC3=CC=C(C=C3)C4=C(C=C(C=C4)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


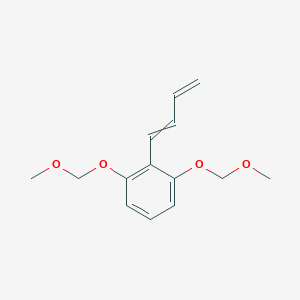
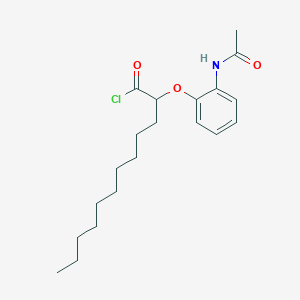
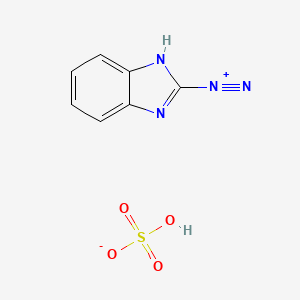
![3-[(Z)-2-hydroxybut-1-enyl]-1H-quinoxalin-2-one](/img/structure/B14280502.png)
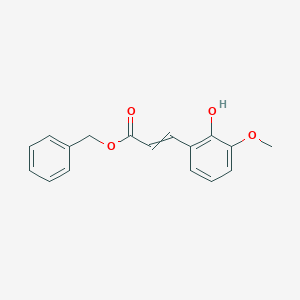
![Bicyclo[2.1.1]hex-2-yne](/img/structure/B14280513.png)

![[([2,2'-Bipyridin]-5-yl)methyl](triphenyl)phosphanium bromide](/img/structure/B14280524.png)
![[(Dioctylsilanediyl)di(octane-8,1-diyl)]bis(trioctylsilane)](/img/structure/B14280543.png)
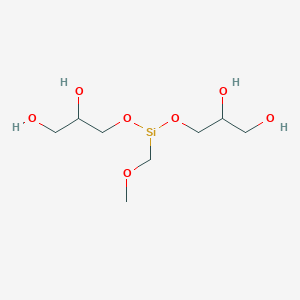
![1-[(Dichloromethylidene)phosphanyl]-2,2,6,6-tetramethylpiperidine](/img/structure/B14280557.png)
![({N-[3-(Furan-2-yl)acryloyl]glycyl}sulfanyl)acetic acid](/img/structure/B14280586.png)


